

VUF 8328: A Comparative Analysis of its Cross-Reactivity with Histamine Receptors

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Compound of Interest

Compound Name: VUF 8328

Cat. No.: B1684072

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For researchers and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides a detailed comparison of the cross-reactivity of **VUF 8328** with the four subtypes of histamine receptors: H1R, H2R, H3R, and H4R. Experimental data on binding affinities and functional activities are presented to offer a clear perspective on the compound's receptor interaction profile.

Comparative Analysis of Receptor Binding and Functional Activity

The selectivity of **VUF 8328** has been assessed through radioligand binding assays and functional activity studies across the four human histamine receptor subtypes. The data reveals a distinct preference for the H4 receptor, with moderate affinity for the H3 receptor and significantly lower to negligible activity at the H1 and H2 receptors.

Quantitative Data Summary

The following table summarizes the binding affinities (pKi) and functional potencies (pEC50) of **VUF 8328** for each human histamine receptor subtype. A higher pKi value indicates a stronger binding affinity, while a higher pEC50 value signifies greater potency in functional assays.

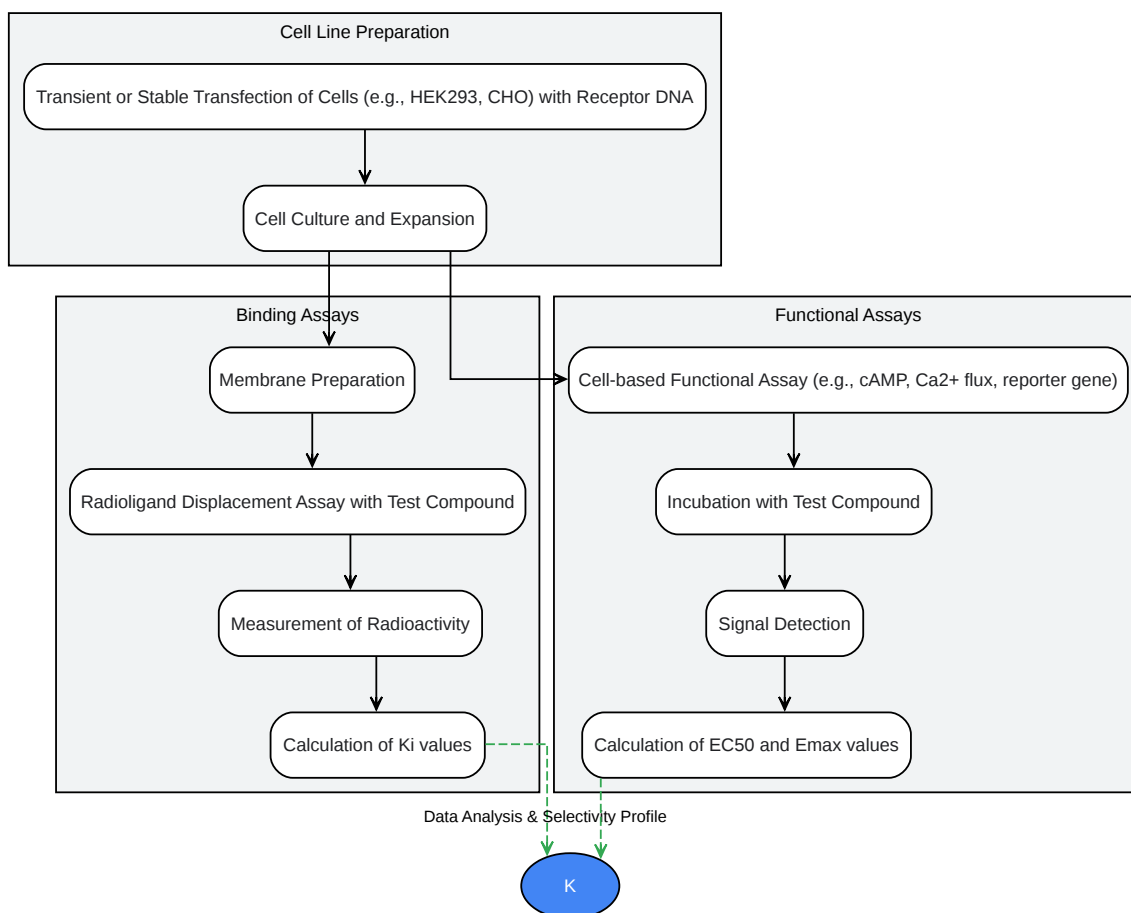
Receptor Subtype	Binding Affinity (pKi)	Functional Activity (pEC50)	Intrinsic Activity (α)
hH1R	< 5.0	No activity up to 100 μ M	Not applicable
hH2R	< 5.0	Weak partial agonism	Not determined
hH3R	6.0	6.1	1.0 (Full agonist)
hH4R	7.5	7.3	1.0 (Full agonist)

Data sourced from Lim et al., 2009.[\[1\]](#)

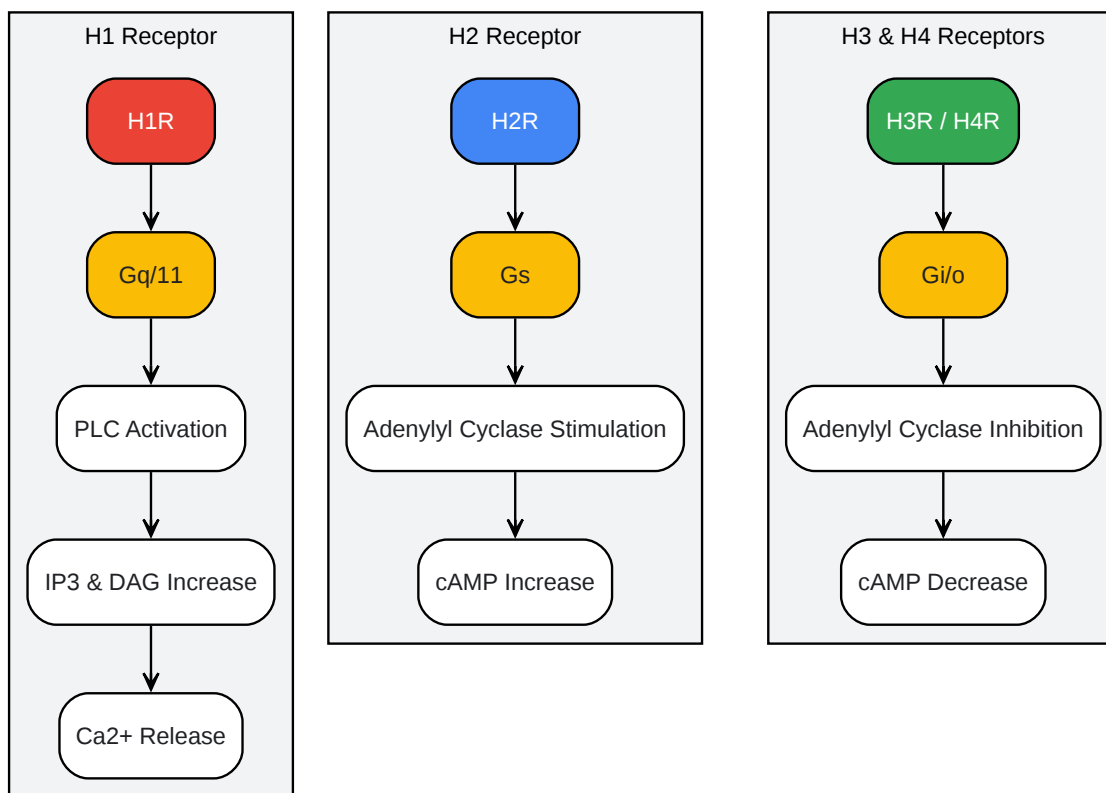
Signaling Pathways and Experimental Workflow

To determine the cross-reactivity profile of a compound like **VUF 8328**, a series of in vitro experiments are conducted. The general workflow involves expressing the target receptors in suitable cell lines, followed by binding and functional assays.

General Workflow for GPCR Cross-Reactivity Screening



Histamine Receptor Signaling Pathways



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References

- 1. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
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